4-溴-3-(氯磺酰基)-5-甲基苯甲酸

描述

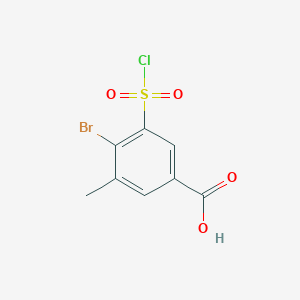

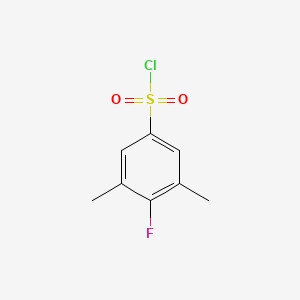

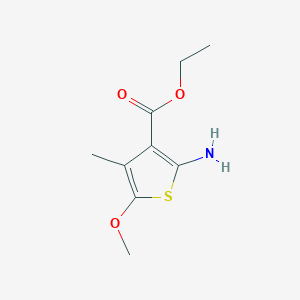

“4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid” is a chemical compound with the linear formula C7H4BrClO4S . It has a molecular weight of 299.529 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the use of chlorosulfonic acid . The compound is added to chlorosulfonic acid at 0 degrees Celsius and the reaction mixture is refluxed for 4.5 hours . The mixture is then poured into ice-cold water with stirring .Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(chlorosulfonyl)-5-methylbenzoic acid” is represented by the linear formula C7H4BrClO4S . This indicates that the molecule consists of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 197-199 degrees Celsius .科学研究应用

合成与药物化学

4-溴-3-(氯磺酰基)-5-甲基苯甲酸是有机合成中的一种多功能中间体。它已被用于合成各种化合物,包括抗癌药物。例如,它被用于合成 6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉,这是抑制胸苷酸合酶的一些抗癌药物的关键中间体 (曹胜利,2004)。此外,它还用于开发具有光动力治疗中癌症治疗光敏剂潜力的化合物,这可以通过合成用苯磺酰胺衍生物基团取代的新型锌酞菁证明 (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020)。

材料科学与化学性质

在材料科学中,该化合物的衍生物因其独特的物理和化学性质而被研究。对卤代苯甲酸(包括溴甲基苯甲酸)的升华、熔化、汽化和溶解度热力学的研究提供了对液体和晶体相中特定相互作用的见解 (K. Zherikova, A. A. Svetlov, N. Kuratieva, & S. Verevkin, 2016)。此外,对相关化合物进行分子结构、FT-IR、一阶超极化率、NBO 分析以及 HOMO 和 LUMO 分析的研究增强了我们对其电子结构的理解以及在各个领域的潜在应用 (C. S. Chidan Kumar 等人,2014)。

环境与分析化学

在环境和分析化学中,了解该化合物及其衍生物在各种溶剂中的溶解度和行为至关重要。对溶解度比的研究以及用于溶质转移到不同溶剂的 Abraham 模型相关性的发展有助于这一知识 (Kelly Liu 等人,2020)。

安全和危害

The compound is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

属性

IUPAC Name |

4-bromo-3-chlorosulfonyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVPXUFUECCEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2999531.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2999543.png)